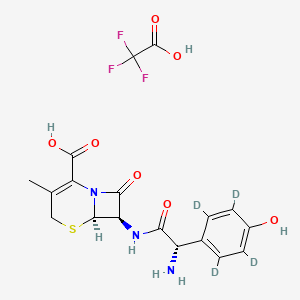
L-Cefadroxil-d4 (trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cefadroxil-d4 (trifluoroacetate) is a deuterium-labeled derivative of L-Cefadroxil, a first-generation cephalosporin antibiotic. This compound is primarily used in scientific research as a stable isotope-labeled standard for quantifying L-Cefadroxil in various biological and chemical assays . The incorporation of deuterium atoms into the molecule enhances its stability and allows for precise tracking in pharmacokinetic and metabolic studies .
Preparation Methods
The synthesis of L-Cefadroxil-d4 (trifluoroacetate) involves the deuteration of L-Cefadroxil. The process typically includes the following steps:
Trifluoroacetate Formation: The deuterated L-Cefadroxil is then reacted with trifluoroacetic acid to form the trifluoroacetate salt.
Chemical Reactions Analysis
L-Cefadroxil-d4 (trifluoroacetate) undergoes similar chemical reactions as its non-deuterated counterpart, L-Cefadroxil. These reactions include:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical laboratory settings.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups of the molecule.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
L-Cefadroxil-d4 (trifluoroacetate) has several scientific research applications:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to quantify L-Cefadroxil levels in biological samples.
Metabolic Studies: Helps in tracking the metabolic pathways and degradation products of L-Cefadroxil in vivo and in vitro.
Drug Development: Assists in the development of new cephalosporin antibiotics by providing insights into the pharmacokinetics and metabolism of L-Cefadroxil.
Analytical Chemistry: Used in the calibration of analytical instruments and validation of analytical methods.
Mechanism of Action
L-Cefadroxil-d4 (trifluoroacetate) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This leads to cell lysis and death of the bacteria. The deuterium labeling does not significantly alter the mechanism of action compared to the non-deuterated L-Cefadroxil .
Comparison with Similar Compounds
L-Cefadroxil-d4 (trifluoroacetate) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research applications. Similar compounds include:
L-Cefadroxil: The non-deuterated form, used as an antibiotic.
Cefadroxil-d4: Another deuterium-labeled derivative, but not in the trifluoroacetate form.
Other Cephalosporins: Such as cephalexin and cefazolin, which have similar antibiotic properties but lack the deuterium labeling.
L-Cefadroxil-d4 (trifluoroacetate) stands out due to its specific use in research for tracking and quantification purposes .
Properties
Molecular Formula |
C18H18F3N3O7S |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2S)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H17N3O5S.C2HF3O2/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;3-2(4,5)1(6)7/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);(H,6,7)/t10-,11+,15+;/m0./s1/i2D,3D,4D,5D; |
InChI Key |
PQRAWSCYCASBIK-JZZGRMIFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


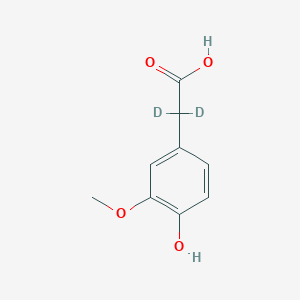
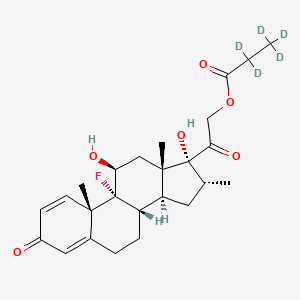
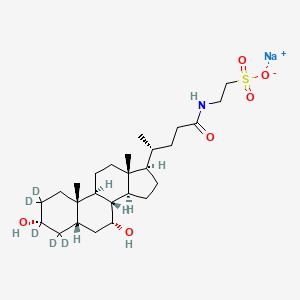


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)

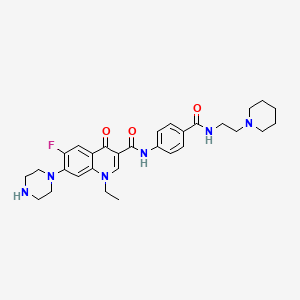
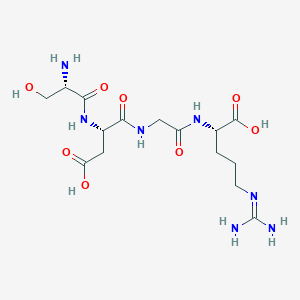
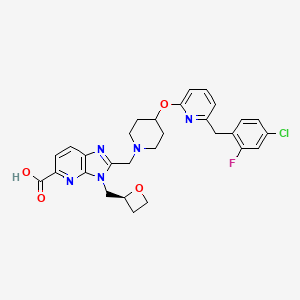
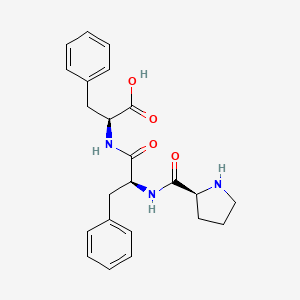

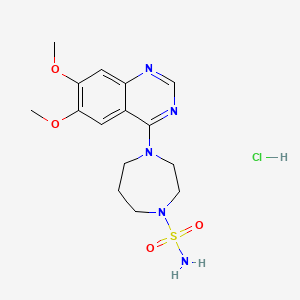
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
